(2-苄基环丙基)甲磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

((2-Benzylcyclopropyl)methanesulfonyl fluoride), also known as Boc-F, is a reagent used in the synthesis of organic compounds. It is a colorless liquid with a pungent odor and is used in many organic syntheses, particularly in peptide synthesis. Boc-F is a versatile reagent that can be used in a variety of applications, including the synthesis of peptides and other molecules, as well as in the study of enzyme-catalyzed reactions. Boc-F has been used in a wide range of research applications, from drug discovery to biochemistry and physiology. In

科学研究应用

邻苯二甲亚甲基生成的前体

与苯环丙基甲磺酰氟密切相关的苯甲基甲磺酸酯已被用于生成邻苯二甲亚甲基。这些中间体被电子缺乏的烯烃捕获,以高产率提供 [4+2] 环加成物,表明类似化合物在促进复杂环加成反应中的作用 (Shirakawa & Sano, 2014)。

磺酰氟的合成

磺酰氟通过各种方法合成,包括电化学氧化偶联,突出了磺酰氟化合物在点击化学中的重要性,以及作为各种应用的合成基序。所描述的方法强调了苯环丙基甲磺酰氟等化合物在获取这些有价值的官能团方面的重要性 (Laudadio et al., 2019)。

用于 PET 示踪剂的氟化

在正电子发射断层扫描 (PET) 示踪剂开发的背景下,基于磺酰氟的假体化合物已被探索用于氟-18 的亲核掺入。这表明苯环丙基甲磺酰氟可以作为 PET 示踪剂合成的前体或中间体,利用其磺酰氟部分进行放射性标记 (Inkster et al., 2012)。

亲核氟甲基化

氟双(苯磺酰)甲烷对烷基和苄基卤代物的亲核氟甲基化的反应性已被记录。该方法对一系列底物的适用性暗示了类似化合物在引入氟甲基时具有多功能性,可能适用于苯环丙基甲磺酰氟 (Prakash et al., 2009)。

酯化催化

基于离子液体的甲磺酸酯催化了羧酸与烷基卤代物的酯化,展示了甲磺酸酯在绿色化学应用中的催化潜力。这与苯环丙基甲磺酰氟在类似催化过程中的潜在用途一致 (Brinchi et al., 2003)。

作用机制

Target of Action

The primary target of (2-Benzylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for the breakdown of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

(2-Benzylcyclopropyl)methanesulfonyl fluoride acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The increase in acetylcholine concentration can lead to enhanced transmission of nerve signals in these pathways .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration can have various effects at the molecular and cellular levels. These effects depend on the specific physiological systems and processes in which acetylcholine plays a role .

安全和危害

The safety data sheet for methanesulfonyl fluoride indicates that it is highly toxic and corrosive . It can cause severe skin burns and eye damage, and is fatal if swallowed, in contact with skin, or if inhaled . Similar safety and hazard information may apply to “(2-Benzylcyclopropyl)methanesulfonyl fluoride”, but specific data is not available.

属性

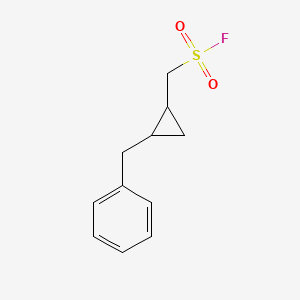

IUPAC Name |

(2-benzylcyclopropyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPHBLIEYSREHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)F)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2842184.png)

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2842187.png)

![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2842189.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2842191.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842192.png)

![3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2842193.png)

![N-(3,4-dimethoxyphenyl)-3-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2842203.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)